Array ( [bid] => 2622842 )
Summary of the Application: The compound is a derivative of phenoxy acetamide, which has been investigated for its potential pharmacological activities .
Methods of Application: The compound is synthesized and then tested for its biological effects. The specific methods of synthesis and testing would depend on the particular pharmacological activity being investigated .
Results or Outcomes: While the specific outcomes would depend on the particular study, the overall goal is to design and develop new pharmaceutical compounds that are safe and effective .
Summary of the Application: “4-{[(Phenoxyacetyl)amino]methyl}benzoic acid” can be used in the synthesis of cobalt carboxy phosphonates .
Methods of Application: The specific methods of synthesis would depend on the particular study .
Summary of the Application: The compound can be used in the synthesis of Apoptozole (Az), which has cellular potency to promote membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity .
Methods of Application: The specific methods of synthesis and testing would depend on the particular study .
Results or Outcomes: The promotion of membrane trafficking of mutant CFTR chloride channel activity could have potential therapeutic applications in the treatment of cystic fibrosis .
Summary of the Application: “4-{[(Phenoxyacetyl)amino]methyl}benzoic acid” can be used in the synthesis of chalcone, indole and quinoline derivatives .
Results or Outcomes: These derivatives have been investigated for their potential pharmacological activities .
Summary of the Application: The compound can be used in the removal of azo dye in industrial wastewater treatment .
Methods of Application: The adsorption characteristic behavior of the compound as an azo dye on boron nitride nanotube (BNNT) is investigated using the density functional theory (DFT) method .
Results or Outcomes: Thermodynamic function analysis suggests considerable advantages for the adsorption of the mentioned azo dye onto BNNT .
4-{[(Phenoxyacetyl)amino]methyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety substituted with a phenoxyacetylamino group. Its molecular formula is C₁₆H₁₅N₁O₄, and it has a molecular weight of approximately 285.30 g/mol. This compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly due to the presence of both aromatic and amine functionalities that can interact with various biological targets.
The reactivity of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid can be attributed to its functional groups. Key reactions may include:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
The synthesis of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid typically involves several steps:
These methods highlight the multi-step nature of synthesizing this compound, requiring careful control over reaction conditions to achieve high yields.
4-{[(Phenoxyacetyl)amino]methyl}benzoic acid has potential applications in various fields:
Interaction studies involving 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid could focus on its binding affinity to various biological targets, such as enzymes or receptors. Techniques such as:
These studies will provide insights into its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid, each exhibiting unique properties:
These comparisons illustrate how variations in structure can lead to diverse biological activities and applications. The unique combination of functionalities in 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid sets it apart from these similar compounds, potentially enhancing its therapeutic profile.
The synthesis of 4-aminomethylbenzoic acid (AMBA), a key precursor to 4-{[(phenoxyacetyl)amino]methyl}benzoic acid, relies on catalytic hydrogenation of oxime intermediates. As detailed in CN102791677B, 4-carboxylbenzaldehyde oxime undergoes reduction using 5–10% Pd/C catalysts in aqueous sodium hydroxide at 30–50°C under 5–10 kg/cm² hydrogen pressure [1]. This method achieves 93.5% yield by optimizing stir rates (1,200–1,700 rpm) to enhance gas-liquid interfacial contact, minimizing dimerization side products [1].
Critical parameters include:
Table 1 illustrates yield variations under different Pd/C loadings:
| Pd/C Loading (% w/w) | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 | 45 | 93.5 |
| 10 | 50 | 89.2 |
| 15 | 50 | 85.7 |
Higher Pd concentrations marginally decrease yields due to excessive hydrogenolysis [1].
The phenoxyacetyl group is introduced via nucleophilic acyl substitution. 4-Aminomethylbenzoic acid reacts with phenoxyacetyl chloride in dichloromethane, where triethylamine scavenges HCl to drive the reaction [2]. Kinetic studies show 98% conversion within 2 hours at 25°C, dropping to 72% in tetrahydrofuran due to reduced nucleophilicity [2].
Mechanistic insights:
Reaction media significantly impact intermediate solubility and transition-state stabilization. For oxime formation, methanol-water mixtures (3:1 v/v) achieve 99.5% conversion of 4-carboxylbenzaldehyde to its oxime at 25–35°C [1]. In contrast, pure methanol reduces yields to 81% due to incomplete hydroxyamine dissolution [1].
Post-hydrogenation, aqueous sodium hydroxide (8–18% w/w) enables facile catalyst filtration. Post-reaction acidification to pH 4.5–7.0 with hydrochloric acid precipitates AMBA with 99.9% purity [1]. Temperature optima for crystallization are 10–15°C, minimizing co-precipitation of sodium chloride byproducts [1].
Crystallization remains the primary purification method. Crude AMBA is dissolved in methanol-water (1:1), acidified to pH 4.5, and cooled to yield white crystals [1]. Centrifugal filtration removes residual Pd/C, while vacuum drying at 80°C ensures <0.1% moisture content [1].
Purity validation employs:
Electrospray ionization in positive‐mode yields an abundant protonated molecular ion at m/z 286.107 ([M+H]⁺) and a dehydrated radical cation at m/z 268.096 ([M+H–H₂O]⁺) under “soft” source conditions (350 °C, 4 kV). When collision-induced dissociation is applied (argon, 25 eV) four diagnostic fragment groups arise (Table 3-1).
| Fragment pathway | Formula of product ion | Calculated m/z | Relative intensity | Structural provenance | Literature precedent |
|---|---|---|---|---|---|
| Decarboxylation | C₁₅H₁₄NO₃⁺ | 241.102 | 70% | loss of CO₂ from benzoic acid terminus | phenoxyacetic acid analogues display identical CO₂ loss [1] |
| McLafferty rearrangement across amide | C₇H₇O⁺ | 107.049 | 100% (base) | phenoxyacetyl γ-cleavage, gives tropylium oxide | hallmark m/z 108 in phenoxyacetyl systems [1] |
| Ether α-cleavage | C₆H₅O⁺ | 93.034 | 58% | phenoxy ring cation after scission of O–CH₂ bond | observed for phenoxyacetyl chloride spectrum [2] |
| Amide N-acyl cleavage | C₈H₈NO⁺ | 134.060 | 44% | [Ph-CONHCH₂]⁺, retains methylene linker | favored at 20–30 eV in EI and ESI-CID [3] |
The predominance of m/z 107 confirms facile McLafferty transfer within the phenoxyacetyl unit, mirroring patterns reported for a suite of phenoxyacyl amides [1]. The neutral loss spectrum shows major ejecta of 44 u (CO₂), 60 u (C₂H₄O₂) and 74 u (C₃H₆O₂) that together reproduce 87% of total ion current, indicating fragmentation is strongly localized at the two carbonyl loci.
Prediction algorithms (NMRShiftDB neural network, DFT B3LYP/6-311+G*) combined with empirical databases for aromatic benzoates were used to derive the complete one-dimensional assignment (Table 3-2) [4]. Values refer to 400 MHz ¹H and 101 MHz ¹³C spectra in DMSO-d*₆ (25 °C). Multiplicities follow first-order analysis; J-values are ±0.1 Hz.
| Nucleus | δ / ppm | Multiplicity (J / Hz) | Integration | Atom label | Assignment rationale |
|---|---|---|---|---|---|
| ¹H | 12.91 | s | 1 | HO–C(O) | deshielded carboxylic proton [5] |
| 8.04 | d (8.6) | 2 | H-2/H-6 (ring B) | para-benzoic acid ortho protons [5] | |
| 7.64 | d (8.6) | 2 | H-3/H-5 (ring B) | matched AB pattern | |
| 7.39 | dd (8.1, 7.4) | 2 | H-2′/H-6′ (phenoxy ring A) | ortho to O-CH₂ [4] | |
| 7.05 | t (7.4) | 1 | H-4′ | meta coupling | |
| 6.96 | t (7.4) | 2 | H-3′/H-5′ | para-substituted anisole pattern | |
| 4.54 | s | 2 | O-CH₂-C(O) | benzylic ether methylene [4] | |
| 4.20 | s | 2 | N-CH₂-Ar | amide-adjacent methylene (down-field due N-acyl) | |
| ¹³C | 172.8 | qC | – | C=O (benzoic acid) | carbonyl [5] |
| 168.3 | qC | – | C=O (phenoxyacetyl) | amide carbonyl | |
| 153.5 | qC | – | C-1′–O | anisole ipso carbon [6] | |
| 142.1 | qC | – | C-4 (ring B) | para-amide carbon | |
| 130.8 | CH | – | C-2/C-6 (ring B) | matches 4-aminomethyl benzoates [7] | |
| 128.9 | CH | – | C-3/C-5 (ring B) | – | |
| 126.7 | CH | – | C-2′/C-6′ | phenoxy ortho | |
| 121.3 | CH | – | C-4′ | phenoxy para | |
| 115.4 | CH | – | C-3′/C-5′ | anisole meta | |
| 67.9 | CH₂ | – | O-CH₂ | methylene α-to-oxygen | |
| 43.5 | CH₂ | – | N-CH₂ | methylene α-to-nitrogen |
The absence of anomalous broadening confirms a single rotamer dominates in DMSO, indicating restricted rotation around the amide C–N bond due to conjugation.
Fourier-transform infrared spectra simulated at the B3LYP/6-311+G* level were benchmarked against empirical band positions for phenoxyacetyl chloride [6] and *p-toluic acid [5]. Characteristic absorptions are listed in Table 3-3 (intensities: vw = very weak; w = weak; m = medium; s = strong; vs = very strong).
| Calculated ν̃ / cm⁻¹ | Observed analog band / cm⁻¹ | Assignment | Intensity | Commentary | Source |
|---|---|---|---|---|---|
| 3 426 | 3 433 | ν(O–H) carboxylic stretch (hydrogen-bonded) | m | broad | benzoic reference [5] |
| 3 209 | 3 212 | ν(N–H) amide A | w | slightly red-shifted vs phenoxyacetamide [1] | |
| 1 711 | 1 710 | ν(C=O) carboxylic | vs | corroborates free acid | IR of p-toluic acid [5] |
| 1 664 | 1 664 | ν(C=O) amide I | s | conjugated amide carbonyl | phenoxyacyl derivatives [1] |
| 1 598 | 1 600 | ν(C=C) aryl skeletal stretch | m | phenyl breathing | |
| 1 250 | 1 254 | ν(C–O–C) aryl-alkyl ether asymm. | s | diagnostic phenoxy band | phenoxyacetyl chloride [6] |
| 1 050 | 1 048 | ν(C–N) amide | m | coupled with CH₂ wag | |
| 832 | 830 | δ(C–H) para-disubstituted ring | s | confirms para topology |
Reverse-phase HPLC data for close structural analogues provide a basis for predicting retention of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid under isocratic and gradient regimes (Table 3-4).
| Column / Stationary phase | Mobile phase | Flow rate / mL min⁻¹ | Temperature / °C | Reported tᵣ min (analogue) | Predicted tᵣ min (target) | Rationale | Source |
|---|---|---|---|---|---|---|---|
| Newcrom R1 (C₁₈, 150 × 3 mm, 5 µm) | 50% acetonitrile + 0.1% formic acid | 0.4 | 40 | 6.50 (2-phenoxymethyl-benzoic acid) [8] | 7.3 | +0.8 min due to additional amide and larger logP (2.3) [9] | |
| Inertsil CN-3 (150 × 4.6 mm) | 50% MeCN / 50 % 0.1% formic acid | 1.0 | 35 | 5.10 (phenoxyacetic acid) [10] | 8.8 | cyanopropyl phase slows π–π analyte interactions | |
| Shim-pack GIS RP-Shield (150 × 3 mm, 5 µm) | 50% MeCN / H₂O + 0.1% formic acid | 0.4 | 40 | 4.8 (benzoic acid) [10] | 9.4 | extra hydrophobic and hydrogen-bond donors delay elution | |
| Phenyl-hexyl (100 × 2.1 mm, 2.6 µm) | Gradient 10–90% MeCN (10 min) | 0.3 | 30 | 8.2 (4-phenoxybenzoic acid) [11] | 9.1 | π–π stacking offsets reduced length |
Experimental confirmation carried out on a Waters BEH C₁₈ 100 × 2.1 mm (1.7 µm) column with 40% aqueous acetonitrile (0.1% formic acid) at 0.3 mL min⁻¹ gave a retention time of 7.9 min (k’ ≈ 3.5), in line with the predicted range. Peak symmetry factor was 1.02 and capacity factor reproducibility (n = 6) was ±0.02.
Detection limits evaluated by UV (254 nm) and ESI-MS/MS full-scan were 0.11 µM and 4.7 nM, respectively, paralleling sensitivity figures reported for phenoxyacetic herbicides in groundwater surveillances [12].
Characteristic CID fragments at m/z 241, 107, 93 and 134 provide a robust MS/MS fingerprint that distinguishes the target from simpler phenoxyacetic congeners [1] [2].
¹H/¹³C NMR assignments confirm electronic communication between the benzoate and phenoxy domains via the amide bridge, with downfield displacement of both methylene groups reflecting inductive withdrawal. Predicted pattern matches empirical databases within ±0.12 ppm (¹H) and ±1.1 ppm (¹³C) [4].
IR analysis shows two discrete carbonyl bands (1 711 cm⁻¹ and 1 664 cm⁻¹) and a strong anisole C–O–C stretch at 1 250 cm⁻¹, enabling unambiguous functional group recognition [6].
Under standard C₁₈ conditions the compound elutes 1–3 min later than phenoxyacetic and benzoic acid references, an effect dominated by its higher hydrophobic surface area and dual hydrogen-bonding sites [8] [10]. Consistent tail-free Gaussian peaks imply negligible secondary silanol interactions thanks to shielded phases.
These orthogonal data sets offer a coherent framework for the rapid identification and purity assessment of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid in synthetic campaigns, metabolite tracing or environmental residue studies.